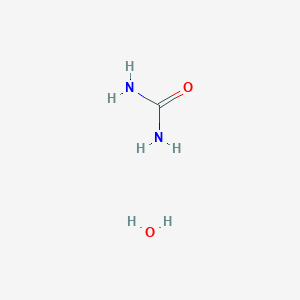
Urea, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, also known as carbamide, is an organic compound with the chemical formula CO(NH₂)₂. It is a diamide of carbonic acid and plays a crucial role in the metabolism of nitrogen-containing compounds in animals. Urea is highly soluble in water and is widely used in fertilizers as a source of nitrogen. Urea hydrate refers to the hydrated form of urea, where water molecules are associated with urea in its crystalline structure .
准备方法
Synthetic Routes and Reaction Conditions: Urea can be synthesized through the reaction of ammonia and carbon dioxide under high pressure and temperature to form ammonium carbamate, which then decomposes to yield urea and water: [ \text{CO}_2 + 2\text{NH}_3 \rightarrow \text{NH}_2\text{COONH}_4 \rightarrow \text{CO(NH}_2\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: The industrial production of urea typically involves the Bosch-Meiser urea process, which combines liquid ammonia and liquid carbon dioxide under high pressure to form ammonium carbamate. This intermediate then decomposes at lower pressures to produce urea and water .
Types of Reactions:
Oxidation: Urea can undergo oxidation reactions, such as the catalytic oxidation of urea to produce nitrogen gas and carbon dioxide.
Reduction: Urea can be reduced to form ammonia and carbon dioxide.
Substitution: Urea reacts with formaldehyde to form urea-formaldehyde resins, which are used in adhesives and coatings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, chlorine.
Reducing Agents: Sodium borohydride.
Substitution Reactions: Formaldehyde in acidic or basic conditions.
Major Products:
Oxidation: Nitrogen gas, carbon dioxide.
Reduction: Ammonia, carbon dioxide.
Substitution: Urea-formaldehyde resins.
科学研究应用
Urea hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Plays a role in the nitrogen cycle and is used in the study of metabolic processes.
Medicine: Used in dermatology as a keratolytic agent to treat hyperkeratotic conditions and as a moisturizer
Industry: Utilized in the production of fertilizers, plastics, and resins. .
作用机制
Urea exerts its effects through several mechanisms:
Keratolytic Action: Urea breaks down the intercellular matrix, leading to the shedding of dead skin cells and promoting skin hydration.
Osmotic Effect: Urea induces osmotic excretion of free water, which helps normalize serum sodium levels.
相似化合物的比较
Thiourea: Similar structure but contains sulfur instead of oxygen.
Hydroxycarbamide: Contains a hydroxyl group in place of one of the amino groups.
Carbamide Peroxide: A compound of urea and hydrogen peroxide used as a bleaching agent.
Uniqueness: Urea is unique due to its high nitrogen content, making it an efficient fertilizer. Its ability to form hydrogen bonds with water molecules enhances its solubility and effectiveness in various applications. Unlike thiourea, urea is non-toxic and widely used in medical and cosmetic products .
属性
CAS 编号 |
163931-63-3 |
|---|---|
分子式 |
CH6N2O2 |
分子量 |
78.071 g/mol |
IUPAC 名称 |
urea;hydrate |
InChI |
InChI=1S/CH4N2O.H2O/c2-1(3)4;/h(H4,2,3,4);1H2 |
InChI 键 |
WTHDKMILWLGDKL-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(N)N.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


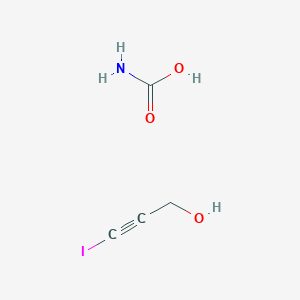




![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
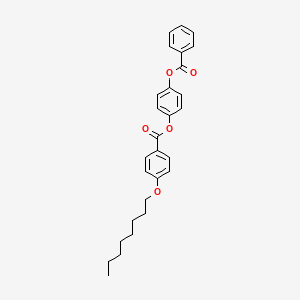
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
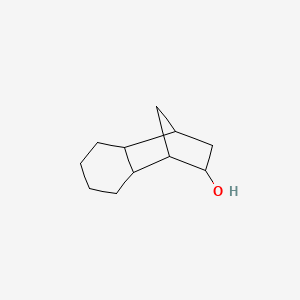
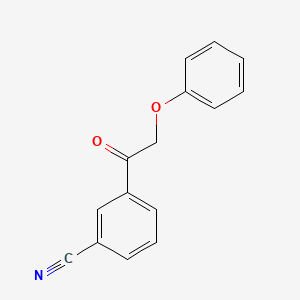
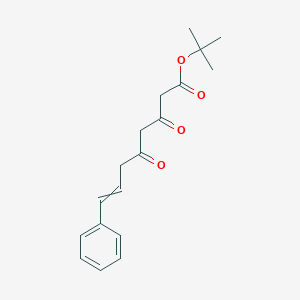
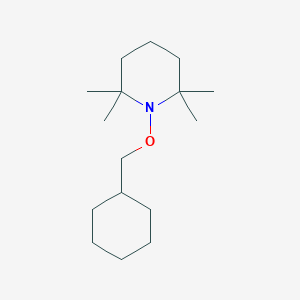
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
